![molecular formula C17H14N2O4S B2555675 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 380570-14-9](/img/structure/B2555675.png)

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

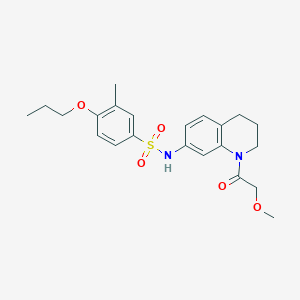

Description

Indole is a heterocyclic compound that is important in many biological compounds . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many natural products . They are crystalline and colorless in nature with specific odors .

Synthesis Analysis

Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis

The molecular structure of indole includes a five-membered ring fused to a six-membered ring, with the five-membered ring containing two nitrogen atoms . The molecular weight of indole is 119.1638 .Physical And Chemical Properties Analysis

Indole is a crystalline and colorless compound with specific odors . The molecular weight of indole is 119.1638 .Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Research has explored the chemical interconversions and synthesis of related compounds, highlighting the versatility and chemical reactivity of saccharin derivatives and similar compounds. For example, Ashby et al. (1978) discussed the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing the complex chemical transformations possible with saccharin derivatives (Ashby, Griffiths, & Paton, 1978).

Crystal Structure Analysis

Studies on crystal structures, such as those by Ng et al. (1992), provide detailed insights into the molecular and crystallographic properties of isothiazol-3(2H)-one 1,1-dioxides and their derivatives. These studies are crucial for understanding the compound's physical and chemical properties (Ng, Das, Zhou, & Mak, 1992).

Photochemical and Catalytic Applications

The reactivity of indoles and related compounds under specific conditions, such as photochemical reactions, offers insights into their potential applications in synthetic chemistry. For instance, Astolfi et al. (2006) explored reactions of indoles with nitrogen dioxide and nitrous acid, yielding various derivatives and highlighting the synthetic utility of indoles in organic chemistry (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).

Synthesis of Non-Ulcerogenic Derivatives

Bhandari et al. (2010) investigated the design, synthesis, and evaluation of novel indomethacin analogs as non-ulcerogenic derivatives, demonstrating the potential of structurally related compounds in developing safer therapeutic agents (Bhandari, Parikh, Bothara, Chitre, Lokwani, Devale, Modhave, Pawar, & Panda, 2010).

Organic Synthesis and Catalysis

Research into the catalytic applications of related compounds, such as those by Saleem et al. (2013), demonstrates the potential of these molecules in facilitating chemical transformations, including oxidation and transfer hydrogenation reactions. These studies contribute to the broader understanding of catalyst design and application in organic synthesis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Future Directions

properties

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-16(18-10-9-12-5-1-3-7-14(12)18)11-19-17(21)13-6-2-4-8-15(13)24(19,22)23/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFZOBFFWHUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)

![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)

![N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2555601.png)

![7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2555602.png)

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2555612.png)

![Ethyl 4-(2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2555613.png)

![3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2555615.png)